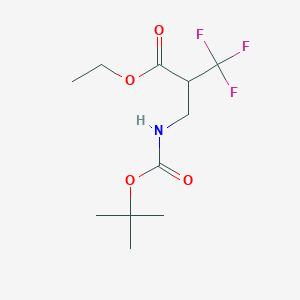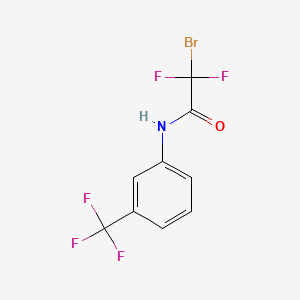
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 3,3,3-trifluoropropanoate with tert-butoxycarbonyl (Boc)-protected amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethyl 3,3,3-trifluoropropanoate, Boc-protected amine, and a suitable base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Sodium borohydride in methanol at low temperatures is commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be employed.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a trifluoromethyl group.
tert-Butyl 3-ethynylbenzylcarbamate: Contains a tert-butoxycarbonyl-protected amine but with different substituents.
Uniqueness
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable for applications where these characteristics are desired .
Propriétés
Formule moléculaire |
C11H18F3NO4 |
|---|---|
Poids moléculaire |
285.26 g/mol |
Nom IUPAC |
ethyl 3,3,3-trifluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]propanoate |
InChI |
InChI=1S/C11H18F3NO4/c1-5-18-8(16)7(11(12,13)14)6-15-9(17)19-10(2,3)4/h7H,5-6H2,1-4H3,(H,15,17) |
Clé InChI |
AGTZFWJHXMQRBR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CNC(=O)OC(C)(C)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenyl-3-oxaspiro[4.5]decan-4-one](/img/structure/B14018182.png)











![3-[[3-Bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane](/img/structure/B14018249.png)
